molecular formula C16H15N3O B2538373 2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide CAS No. 154112-95-5

2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide

Cat. No. B2538373
CAS RN: 154112-95-5
M. Wt: 265.316
InChI Key: KSTIAOGPYOAVEH-UHFFFAOYSA-N
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Description

The compound "2-(1H-1,3-benzodiazol-2-yl)-N-benzylacetamide" is a derivative of benzodiazole, which is a heterocyclic compound with a core structure that combines benzene and diazole. The benzodiazole derivatives are known for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and anti-inflammatory activities. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of benzodiazole derivatives typically involves the formation of the core benzodiazole ring followed by various functionalization reactions to introduce different substituents. For example, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation of a quinazolinone precursor with 1-chloromethylbenzene in a dimethylformamide environment with potassium carbonate at elevated temperatures . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of benzodiazole derivatives is characterized by the presence of the benzodiazole ring and the acetamide moiety. The crystal structure of N-(1,3-benzothiazol-2-yl)acetamide reveals that the dihedral angles between the benzothiazol-2-yl ring system and the acetamide group can vary, indicating some degree of rotational freedom around the amide bond . This structural flexibility could influence the compound's interaction with biological targets.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives, such as solubility, melting point, and pKa, are crucial for their pharmacokinetic and pharmacodynamic profiles. The pKa values of benzothiazole acetamide derivatives have been determined, indicating the protonation states under physiological conditions . These properties are essential for the absorption, distribution, metabolism, and excretion (ADME) of the compounds. The photophysical properties of benzothiazole acetamides have also been studied, showing that hydrogen bonding can significantly affect their solid-state properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Janardhan et al. (2014) introduced a synthetic route involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as electrophilic building blocks for forming thiazolo[3,2-a]pyrimidinone products. This method offers a way to produce ring annulated compounds with potential biological activities in acceptable yields (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Antimicrobial Applications

  • Rezki (2016) conducted a study on the synthesis and antimicrobial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus. The synthesized compounds showed promising antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains, highlighting the potential of benzothiazole derivatives in antimicrobial drug development (Rezki, N., 2016).

Pharmacological Research

  • The study by Stec et al. (2011) focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR. It aimed to improve metabolic stability by examining alternative heterocyclic analogues, which could inform the design of new pharmacologically active compounds with enhanced drug-like properties (Stec, M. M., Andrews, K., Booker, S., et al., 2011).

Mechanism of Action

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(17-11-12-6-2-1-3-7-12)10-15-18-13-8-4-5-9-14(13)19-15/h1-9H,10-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTIAOGPYOAVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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